

LC-MS/MS method development using 4-Chloro Perazine-d8 internal standard

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Compound of Interest

Compound Name: 4-Chloro Perazine-d8

CAS No.: 1346600-16-5

Cat. No.: B584698

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Application Note: High-Sensitivity LC-MS/MS Quantification of Prochlorperazine (4-Chloro Perazine) using Deuterated Internal Standards

Abstract & Scope

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of Prochlorperazine (often cataloged as 4-Chloro Perazine in reference standard libraries) in human plasma. The method utilizes **4-Chloro Perazine-d8** (Prochlorperazine-d8) as the internal standard (IS) to compensate for matrix effects, extraction efficiency, and ionization variability.

Target Audience: Bioanalytical scientists, pharmacokineticists, and toxicology researchers.

Application: Pharmacokinetic (PK) studies, bioequivalence testing, and impurity profiling.

Nomenclature Clarification:

- Analyte: Prochlorperazine (2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine).[1]
In some isotope catalogs, this is referred to as "4-Chloro Perazine" to denote it as the chlorinated analog of the drug Perazine.
- Internal Standard: **4-Chloro Perazine-d8** (Prochlorperazine-d8).[2]

Scientific Rationale & Method Strategy

The Challenge: Phenothiazine Bioanalysis

Phenothiazines like Prochlorperazine present specific challenges in LC-MS/MS:

- Adsorption: They are highly lipophilic and basic (pKa ~8.1), leading to non-specific binding to glass and silica silanols (peak tailing).
- Instability: They are light-sensitive and prone to oxidation (N-oxide formation).
- Matrix Effects: Phospholipids in plasma can suppress ionization in the ESI source.

The Solution: 4-Chloro Perazine-d8

Using a deuterated IS (d8) is critical. Unlike structural analogs (e.g., Amitriptyline), the d8-isotopolog co-elutes perfectly with the analyte. This ensures that any ion suppression occurring at the retention time of the analyte is experienced identically by the IS, allowing for accurate normalization.

Experimental Design Choice:

- Extraction: Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation (PPT). LLE provides cleaner extracts, removing phospholipids that cause matrix effects, which is essential for achieving lower Limits of Quantitation (LLOQ).
- Chromatography: A C18 column with an acidic mobile phase is selected to protonate the basic nitrogen atoms, ensuring high ionization efficiency in ESI+ mode.

Chemical & Reagent Information

Component	Chemical Name	Molecular Formula	MW (g/mol)	Role
Analyte	Prochlorperazine (4-Chloro Perazine)	C ₂₀ H ₂₄ ClN ₃ S	373.94	Target
IS	4-Chloro Perazine-d8	C ₂₀ H ₁₆ D ₈ ClN ₃ S	~382.0	Normalization
Solvent A	10mM Ammonium Formate + 0.1% Formic Acid	N/A	N/A	Aqueous Phase
Solvent B	Acetonitrile (LC-MS Grade)	CH ₃ CN	41.05	Organic Phase

Detailed Protocol

MS/MS Conditions (Tuning)

- Source: Electrospray Ionization (ESI), Positive Mode.[3]
- Scan Mode: Multiple Reaction Monitoring (MRM).[4][5]

MRM Transitions Table:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell (ms)	Collision Energy (eV)	Type
Prochlorperazine	374.1	329.1	100	28	Quantifier
374.1	285.1	100	40	Qualifier	
4-Chloro Perazine-d8	382.1	337.1	100	28	Quantifier

Note: The transition 374 → 329 corresponds to the fragmentation of the piperazine ring. The mass shift of +8 in the IS indicates the deuterium labels are likely on the piperazine ring or the propyl chain, which are retained in the fragment.

Chromatographic Conditions

- Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 μm) or Waters XBridge C18.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.
- Injection Vol: 5 μL.

Gradient Profile:

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Initial
0.5	90	10	Desalting
3.0	10	90	Elution
4.0	10	90	Wash
4.1	90	10	Re-equilibration
6.0	90	10	Stop

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE uses an organic solvent to pull the lipophilic drug out of the aqueous plasma, leaving salts and proteins behind.

Step-by-Step Workflow:

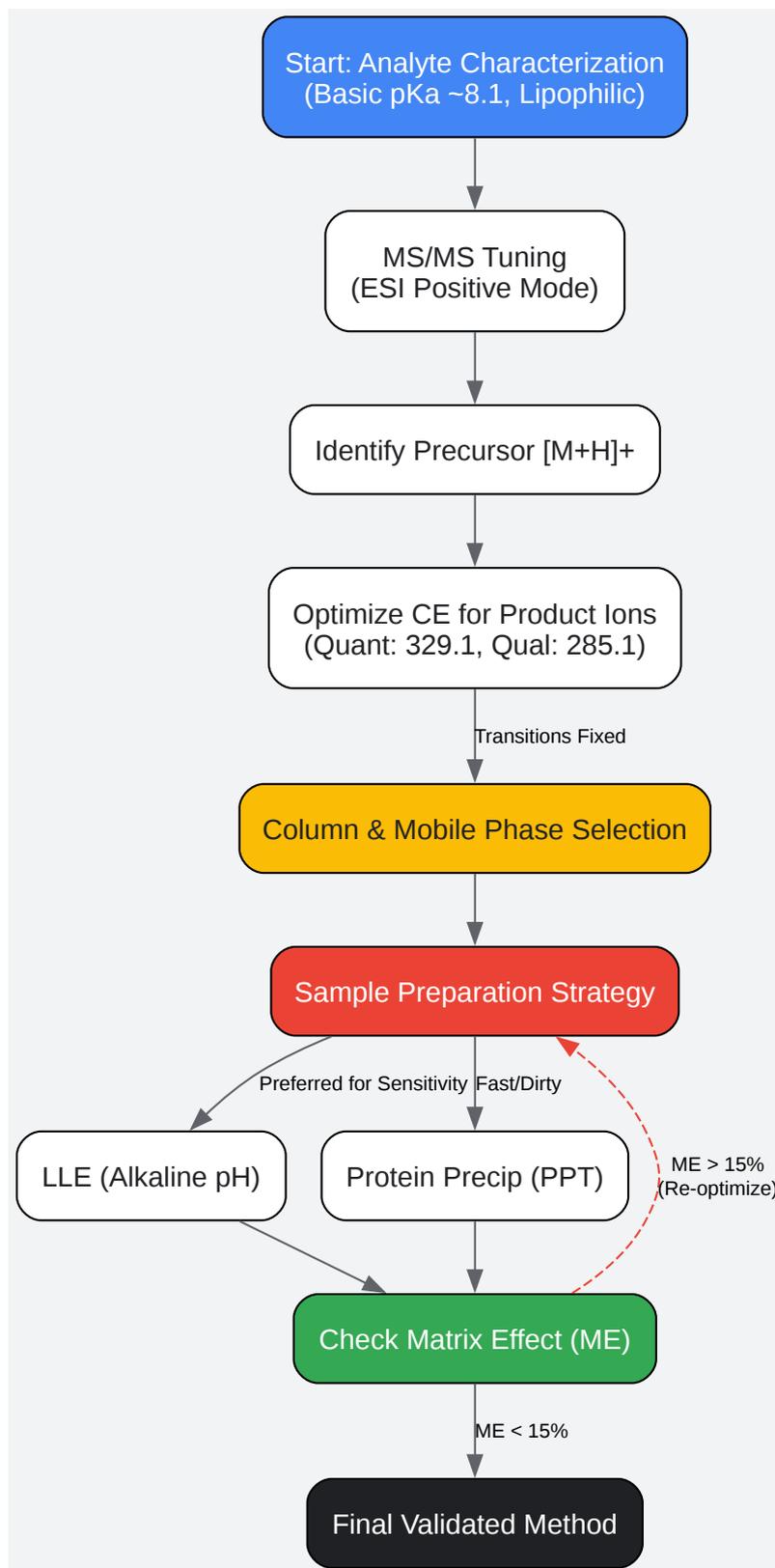
- Aliquot: Transfer 200 μL of Plasma into a 2 mL polypropylene tube (prevent glass adsorption).

- IS Addition: Add 20 μ L of **4-Chloro Perazine-d8** Working Solution (500 ng/mL). Vortex 10s.
- Buffer: Add 100 μ L of 0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate buffer (pH 9.8).
 - Why? High pH neutralizes the basic drug (pKa ~8.1), making it uncharged and more soluble in the organic solvent.
- Extraction: Add 1.5 mL TBME (tert-Butyl methyl ether) or Dichloromethane.
- Agitation: Shake/Vortex vigorously for 10 minutes.
- Separation: Centrifuge at 4000 rpm for 10 min at 4°C.
- Transfer: Transfer 1.2 mL of the supernatant (organic layer) to a clean tube.
- Dry: Evaporate to dryness under Nitrogen stream at 40°C.
- Reconstitute: Dissolve residue in 200 μ L of Mobile Phase (90:10 A:B). Vortex and transfer to LC vial.

Visualizations

Figure 1: Method Development Logic (Optimization Cycle)

This diagram illustrates the decision-making process for optimizing the Phenothiazine method.

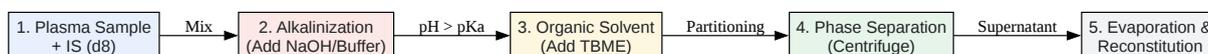


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Caption: Iterative workflow for optimizing LC-MS/MS parameters for basic lipophilic drugs like Prochlorperazine.

Figure 2: LLE Extraction Workflow

Visualizing the critical extraction steps to ensure high recovery.



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Caption: Liquid-Liquid Extraction (LLE) workflow ensuring the basic analyte is uncharged and partitions into the organic phase.

Validation Criteria (FDA/EMA M10 Guidelines)

To ensure the method is "field-proven," the following validation parameters must be met:

Parameter	Acceptance Criteria
Selectivity	No interfering peaks >20% of LLOQ in blank plasma.
Linearity	$r^2 > 0.99$ (Weighted $1/x^2$). ^{[3][4]} Typical Range: 0.1 – 50 ng/mL.
Accuracy	Mean conc. ^{[3][6]} within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).
Precision	CV% < 15% (< 20% at LLOQ).
Matrix Effect	IS-normalized Matrix Factor should be close to 1.0.
Recovery	Consistent recovery (>70% preferred) across low, med, high QC.

Self-Validating Check:

- IS Response Monitoring: In every run, monitor the peak area of **4-Chloro Perazine-d8**. If the IS area deviates >50% from the mean of the calibration standards, the injection is suspect (indicating extraction error or severe suppression).

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